Prednienic acid chemical structure and properties
Prednienic acid chemical structure and properties
An In-depth Technical Guide to Prednienic Acid: Structure, Properties, and Biological Significance
Introduction
Prednienic acid, formally known as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a steroid derivative structurally related to the potent synthetic glucocorticoid, prednisolone.[1][2] It is primarily recognized and utilized within the pharmaceutical industry as a key impurity and metabolite of prednisolone.[3][4] As regulatory standards for drug purity become increasingly stringent, understanding the profile of such related substances is paramount for drug development professionals. This guide provides a comprehensive technical overview of Prednienic acid, detailing its chemical structure, physicochemical properties, and its relationship to the well-established mechanism of action of glucocorticoids. For researchers and quality control scientists, this document serves as a foundational resource for analytical method development and impurity characterization.
Chemical Structure and Nomenclature
The defining structural feature of Prednienic acid, when compared to its parent compound prednisolone, is the substitution of the C-17 dihydroxyacetone side chain with a carboxylic acid group. This single modification fundamentally alters the molecule's chemical properties and biological activity. The core steroid nucleus, featuring double bonds at the C1 and C4 positions (Δ¹,⁴-diene) and a hydroxyl group at C11, remains intact.
-
IUPAC Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid[2]
-
CAS Number: 37927-29-0[5]
-
Synonyms: Δ¹-Cortienic Acid, Prednisolone Impurity B, Prednisolone 17-β Hydroxyacid[1][3][5]
-
Molecular Formula: C₂₀H₂₆O₅[5]
-
SMILES: C[C@@]1([C@@]2(O)C(O)=O)([H])([H])([H])C1[1]
Physicochemical Properties
Prednienic acid is typically supplied as a solid powder for use as an analytical reference standard.[1] While extensive experimental data on its physicochemical properties are not widely published, its structural characteristics provide insight. The presence of the carboxylic acid and two hydroxyl groups suggests a molecule with moderate polarity.
| Property | Value | Source(s) |
| Molecular Weight | 346.42 g/mol | [3][5] |
| Molecular Formula | C₂₀H₂₆O₅ | [5] |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | [2] |
| CAS Number | 37927-29-0 | [2][3] |
| Appearance | Typically an off-white solid | [6] |
Biological Activity and Mechanism of Action
The biological activity of corticosteroids like prednisolone is mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[7][8]
The Glucocorticoid Receptor (GR) Signaling Pathway
The canonical GR signaling pathway is a multi-step process that ultimately modulates the expression of target genes.[7][9]
-
Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex. The binding of a glucocorticoid agonist, such as prednisolone, to the ligand-binding domain (LBD) of the GR induces a conformational change.[9]
-
Nuclear Translocation: This change causes the dissociation of chaperone proteins and exposes a nuclear localization sequence, facilitating the translocation of the ligand-receptor complex into the nucleus.[9]
-
Gene Regulation: Once in the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This binding can either enhance (transactivation) or suppress (transrepression) gene transcription. The anti-inflammatory effects of glucocorticoids are largely attributed to the repression of pro-inflammatory genes (e.g., cytokines, chemokines) and the activation of anti-inflammatory genes.[10][11]
Inferred Activity of Prednienic Acid
While direct pharmacological studies on Prednienic acid are limited, its structure provides critical insight into its likely biological activity. The C-17 and C-21 hydroxyl groups of parent glucocorticoids are crucial for potent GR binding and subsequent anti-inflammatory activity. The replacement of this side chain with a C-17 carboxylic acid represents a significant structural departure.
Research into steroidal "antedrugs"—compounds designed to be active locally but rapidly metabolized to inactive forms systemically—has shown that the hydrolysis of ester-containing side chains to a free carboxylic acid metabolite leads to a dramatic reduction in binding affinity for the glucocorticoid receptor.[12] This principle strongly suggests that Prednienic acid is an inactive metabolite of prednisolone. Its formation represents a metabolic deactivation pathway, rendering it incapable of eliciting the significant anti-inflammatory or immunosuppressive effects characteristic of its parent drug. This profile is ideal for an impurity, as its presence in small quantities is unlikely to contribute to the therapeutic effect or toxicity profile of the active pharmaceutical ingredient.
Application in Pharmaceutical Analysis
The primary and critical application of Prednienic acid is as a certified reference material for analytical testing in the pharmaceutical industry.[1] It is used to:
-
Identify and Quantify Impurities: In the quality control of prednisolone drug substances and products, Prednienic acid serves as a standard to confirm the identity and measure the level of this specific impurity.
-
Method Validation: It is essential for validating the specificity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to assess the purity of prednisolone.[1]
-
Stability Studies: Prednienic acid can be monitored during stability testing of prednisolone formulations to understand degradation pathways.
Example Experimental Protocol: HPLC Analysis
The following is a representative HPLC protocol for the separation of Prednisolone from Prednienic acid, based on common methods for corticosteroid analysis.[13]
Objective: To resolve and quantify Prednienic acid in a Prednisolone drug substance sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[13]
-
Analytical column: Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm particle size, or equivalent.[13]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure Water
-
Formic Acid or Phosphoric Acid (for pH adjustment)
-
Prednisolone Reference Standard
-
Prednienic Acid Reference Standard
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 20% B
-
18-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm[13]
-
Injection Volume: 10 µL
Methodology:
-
Standard Preparation: Accurately weigh and dissolve Prednisolone and Prednienic acid reference standards in a suitable diluent (e.g., 50:50 Methanol:Water) to prepare stock solutions of known concentrations (e.g., 0.5 mg/mL). Prepare working standards by appropriate dilution.
-
Sample Preparation: Accurately weigh and dissolve the Prednisolone drug substance sample in the same diluent to a final concentration of approximately 1.0 mg/mL.
-
System Suitability: Inject a mixed standard solution containing both Prednisolone and Prednienic acid. Verify that the resolution between the two peaks is greater than 2.0, and check the tailing factor and theoretical plates for the Prednisolone peak to ensure the system is performing adequately.
-
Analysis: Inject the standard and sample solutions in sequence.
-
Data Interpretation: Due to its higher polarity, Prednienic acid is expected to elute earlier than Prednisolone. The amount of Prednienic acid in the sample is calculated by comparing its peak area to that of the Prednienic acid reference standard.
Conclusion
Prednienic acid is a structurally defined carboxylic acid derivative of prednisolone. While it lacks the significant biological activity of its parent compound, it holds a critical role in the pharmaceutical sciences as a well-characterized impurity. Its primary function as an analytical reference standard is indispensable for ensuring the quality, purity, and safety of prednisolone-containing medicines. A thorough understanding of its chemical nature and its relationship to the active drug's mechanism of action allows researchers and drug development professionals to implement robust control strategies and ensure compliance with global regulatory standards.
References
-
Frontiers. (n.d.). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology. [Link]
-
Bury, N. R., & Sturm, A. (2007). Evolution of the corticosteroid receptor signalling pathway in fish. Journal of Molecular Endocrinology, 38(1-2), 113-124. [Link]
-
Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. [Link]
-
Görög, S., & Szepesi, G. (1972). Analysis of steroids. Part XXII. A specific method for the determination of 21-halo corticosteroid derivatives and related compounds. The Analyst, 97(1156), 519-524. [Link]
-
Chrousos, G. P., & Charmandari, E. (2023). Glucocorticoid Signaling Pathway: From Bench to Bedside. International Journal of Molecular Sciences, 24(13), 11071. [Link]
-
Groeneweg, F. L., Karst, H., de Kloet, E. R., & Joëls, M. (2012). Corticosteroid Receptors in the Brain: Transcriptional Mechanisms for Specificity and Context-Dependent Effects. Cellular and Molecular Neurobiology, 32(5), 817-828. [Link]
-
SynZeal. (n.d.). Prednienic Acid. Retrieved from [Link]
-
Hodgens, A., & Sharman, T. (2023). Prednisone. In StatPearls. StatPearls Publishing. [Link]
-
el-Yazbi, F. A., Korany, M. A., Abdel-Razak, O., & Elsayed, M. A. (1986). Derivative Spectrophotometric Determination of Some Corticosteroids in Combinations With Other Drugs. Journal of the Association of Official Analytical Chemists, 69(4), 614-618. [Link]
-
SynThink Research Chemicals. (n.d.). Prednienic Acid. Retrieved from [Link]
-
ASEAN. (n.d.). IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC. Retrieved from [Link]
-
Liu, Y., et al. (2024). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 29(1), 162. [Link]
-
Appleby, J. I., Gibson, G., Norymberski, J. K., & Stubbs, R. D. (1955). Indirect analysis of corticosteroids. 1. The determination of 17-hydroxycorticosteroids. Biochemical Journal, 60(3), 453-460. [Link]
-
National Center for Biotechnology Information. (n.d.). Prednisolone 21-hemisuccinate. PubChem Compound Database. [Link]
-
Rascón, B., et al. (2021). Biological activity of new bioactive steroids deriving from biotransformation of cortisone. Journal of Steroid Biochemistry and Molecular Biology, 212, 105934. [Link]
-
Pharmaffiliates. (n.d.). Prednienic Acid. Retrieved from [Link]
-
mzCloud. (n.d.). Prednisolone 21 hemisuccinate. Retrieved from [Link]
-
Study.com. (n.d.). Prednisone: Mechanism of Action, Function & Side Effects. Retrieved from [Link]
-
Allmpus. (n.d.). prednisolone 21-hemisuccinate sodium salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prednisolone. PubChem Compound Database. [Link]
-
Hien, T. T., et al. (2014). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Vietnam Journal of Chemistry, 52(4), 435-439. [Link]
-
Druzgala, P., & Bodor, N. (1990). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Journal of Steroid Biochemistry and Molecular Biology, 35(3-4), 355-360. [Link]
-
Baniahmad, A. A., et al. (2024). The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives. Investigational New Drugs. [Link]
Sources
- 1. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 2. Prednienic Acid | CAS 37927-29-0 | LGC Standards [lgcstandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]
- 5. scbt.com [scbt.com]
- 6. allmpus.com [allmpus.com]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticosteroid Receptors in the Brain: Transcriptional Mechanisms for Specificity and Context-Dependent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 10. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biological activity of new bioactive steroids deriving from biotransformation of cortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asean.org [asean.org]
